molecular formula C11H12N2O2 B12865886 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide

Katalognummer: B12865886
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: ANLQQUZJPSPFMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of AlCl3-mediated C–C followed by a C–O bond formation between 2,3-dichloropyrazine or a derivative thereof and phenol . This method allows for the construction of the benzofuran ring system with high yield and fewer side reactions.

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as anti-tumor, antibacterial, and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Ethyl-N-hydroxybenzofuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, benzofuran derivatives have been shown to inhibit certain enzymes, leading to their potential use as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Ethylbenzofuran
  • N-Hydroxybenzofuran
  • Benzofuran-3-carboximidamide

Uniqueness

2-Ethyl-N-hydroxybenzofuran-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzofuran derivatives, this compound may exhibit enhanced biological activities and improved pharmacokinetic properties, making it a valuable candidate for further research and development .

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

2-ethyl-N'-hydroxy-1-benzofuran-3-carboximidamide

InChI

InChI=1S/C11H12N2O2/c1-2-8-10(11(12)13-14)7-5-3-4-6-9(7)15-8/h3-6,14H,2H2,1H3,(H2,12,13)

InChI-Schlüssel

ANLQQUZJPSPFMR-UHFFFAOYSA-N

Isomerische SMILES

CCC1=C(C2=CC=CC=C2O1)/C(=N/O)/N

Kanonische SMILES

CCC1=C(C2=CC=CC=C2O1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.